N-Hpp-asp-lys-azb-thr-NH2
N-Hpp-asp-lys-azb-thr-NH2
Brand Name:
Vulcanchem
CAS No.:
102604-64-8
VCID:
VC20817023
InChI:
InChI=1S/C30H39N9O8/c1-17(40)26(27(32)44)37-29(46)22(4-2-3-15-34-28(45)19-8-10-20(11-9-19)38-39-33)36-30(47)23(16-24(31)42)35-25(43)14-7-18-5-12-21(41)13-6-18/h5-6,8-13,17,22-23,26,40-41H,2-4,7,14-16H2,1H3,(H2,31,42)(H2,32,44)(H,34,45)(H,35,43)(H,36,47)(H,37,46)/t17-,22+,23+,26+/m1/s1
SMILES:
CC(C(C(=O)N)NC(=O)C(CCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])NC(=O)C(CC(=O)N)NC(=O)CCC2=CC=C(C=C2)O)O
Molecular Formula:
C30H39N9O8
Molecular Weight:
653.7 g/mol
N-Hpp-asp-lys-azb-thr-NH2
CAS No.: 102604-64-8
Cat. No.: VC20817023
Molecular Formula: C30H39N9O8
Molecular Weight: 653.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102604-64-8 |
|---|---|
| Molecular Formula | C30H39N9O8 |
| Molecular Weight | 653.7 g/mol |
| IUPAC Name | (2S)-N-[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-6-[(4-azidobenzoyl)amino]-1-oxohexan-2-yl]-2-[3-(4-hydroxyphenyl)propanoylamino]butanediamide |
| Standard InChI | InChI=1S/C30H39N9O8/c1-17(40)26(27(32)44)37-29(46)22(4-2-3-15-34-28(45)19-8-10-20(11-9-19)38-39-33)36-30(47)23(16-24(31)42)35-25(43)14-7-18-5-12-21(41)13-6-18/h5-6,8-13,17,22-23,26,40-41H,2-4,7,14-16H2,1H3,(H2,31,42)(H2,32,44)(H,34,45)(H,35,43)(H,36,47)(H,37,46)/t17-,22+,23+,26+/m1/s1 |
| Standard InChI Key | BRYYHCYDDZMVNH-GAVSWZITSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])NC(=O)[C@H](CC(=O)N)NC(=O)CCC2=CC=C(C=C2)O)O |
| SMILES | CC(C(C(=O)N)NC(=O)C(CCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])NC(=O)C(CC(=O)N)NC(=O)CCC2=CC=C(C=C2)O)O |
| Canonical SMILES | CC(C(C(=O)N)NC(=O)C(CCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])NC(=O)C(CC(=O)N)NC(=O)CCC2=CC=C(C=C2)O)O |
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